molecular formula C17H17NOS B12638778 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-32-2

3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one

Cat. No.: B12638778
CAS No.: 919083-32-2
M. Wt: 283.4 g/mol
InChI Key: IOZMSSXYHBBRMM-UHFFFAOYSA-N
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Description

3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound that features a unique combination of functional groups, including an anilino group, a phenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves the reaction of 1-(2-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one with aniline. The reaction is carried out in the presence of acidic silica and anhydrous aluminum chloride . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of anilino derivatives.

Scientific Research Applications

3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s anilino group can interact with enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

919083-32-2

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

3-(2-methylsulfanylanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C17H17NOS/c1-13(12-16(19)14-8-4-3-5-9-14)18-15-10-6-7-11-17(15)20-2/h3-12,18H,1-2H3

InChI Key

IOZMSSXYHBBRMM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC

Origin of Product

United States

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